molecular formula C16H13NS B3048574 2-(N,N-Diphenylamino)thiophene CAS No. 174904-78-0

2-(N,N-Diphenylamino)thiophene

Cat. No.: B3048574
CAS No.: 174904-78-0
M. Wt: 251.3 g/mol
InChI Key: BVSRQQLDLMFUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N,N-Diphenylamino)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a diphenylamino group attached to the thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-Diphenylamino)thiophene typically involves the reaction of thiophene with diphenylamine under specific conditions. One common method includes the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene derivatives are coupled with diphenylamine derivatives in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(N,N-Diphenylamino)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

2-(N,N-Diphenylamino)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N,N-Diphenylamino)thiophene involves its interaction with various molecular targets and pathways. The diphenylamino group can participate in electron-donating interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2-(N,N-Diphenylamino)thiophene is unique due to the combination of the diphenylamino group and the thiophene ring, which imparts distinct electronic and chemical properties. This combination enhances its utility in various applications, particularly in the field of organic electronics and materials science .

Properties

IUPAC Name

N,N-diphenylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRQQLDLMFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436697
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174904-78-0
Record name 2-(N,N-Diphenylamino)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N,N-Diphenylamino)thiophene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(N,N-Diphenylamino)thiophene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(N,N-Diphenylamino)thiophene
Reactant of Route 4
2-(N,N-Diphenylamino)thiophene
Reactant of Route 5
Reactant of Route 5
2-(N,N-Diphenylamino)thiophene
Reactant of Route 6
Reactant of Route 6
2-(N,N-Diphenylamino)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.